1,2-Diisopropyl-2,3-dihydro-1H-pyrazole
Description
1,2-Diisopropyl-2,3-dihydro-1H-pyrazole is a bicyclic organic compound featuring a partially saturated pyrazole ring substituted with two isopropyl groups at the 1- and 2-positions. The dihydro-pyrazole core is a five-membered heterocycle containing two adjacent nitrogen atoms, with one double bond retained in the ring system. The isopropyl substituents likely influence the compound’s steric bulk, solubility, and electronic properties, distinguishing it from simpler pyrazole derivatives.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1,2-di(propan-2-yl)-3H-pyrazole |
InChI |
InChI=1S/C9H18N2/c1-8(2)10-6-5-7-11(10)9(3)4/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
KOAKIMLBUHGNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC=CN1C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diisopropyl-2,3-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 2,3-allenyl hydrazines with aryl iodides under palladium-catalyzed coupling-cyclization conditions yields 2,3-dihydro-1H-pyrazoles .
Industrial Production Methods
Industrial production of 1,2-Diisopropyl-2,3-dihydro-1H-pyrazole typically involves large-scale synthesis using efficient and cost-effective methods. The use of metal catalysts, such as palladium, and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The nitrogen atoms in the pyrazole ring act as nucleophilic sites, enabling alkylation and acylation reactions. For example:
-
Alkylation : Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ yields N-methylated derivatives.
-
Acylation : Treatment with acetyl chloride (AcCl) under basic conditions produces N-acetylated analogs.
Mechanistic Pathway :
-
Deprotonation of the NH group by a base.
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Nucleophilic attack on the electrophilic reagent (e.g., alkyl halide or acyl chloride).
-
Workup to isolate the substituted product.
Oxidation to Aromatic Pyrazoles
The dihydro-pyrazole scaffold undergoes oxidative aromatization to form fully unsaturated pyrazoles. Common oxidants include:
| Oxidant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| MnO₂ | CHCl₃, reflux | 1,2-Diisopropyl-1H-pyrazole | 85% | |
| DDQ | CH₂Cl₂, RT | 1,2-Diisopropyl-1H-pyrazole | 78% |
Key Insight : Oxidation eliminates two hydrogen atoms from the dihydro ring, restoring aromaticity .
Coordination Chemistry
The compound serves as a ligand in transition-metal complexes due to its lone-pair electrons on nitrogen atoms. Notable examples include:
-
Pd(0) Complexes : Facilitates coupling-cyclization reactions with aryl iodides (e.g., Suzuki-Miyaura cross-coupling) .
-
Cu(I/II) Complexes : Enhances catalytic activity in click chemistry or azide-alkyne cycloadditions .
Application : These complexes are pivotal in synthesizing pharmacologically active heterocycles .
[3+2] Cycloaddition Reactions
The compound participates as a dipolarophile in 1,3-dipolar cycloadditions. For instance:
-
With Nitrile Oxides : Forms isoxazoline-fused pyrazoles under thermal conditions.
-
With Azides : Produces triazolo-pyrazole hybrids via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Example :
Yield : 60–75% (varies with substituents) .
Functionalization via Cross-Coupling
While direct cross-coupling is limited due to the absence of halogens, pre-functionalization enables reactions such as:
-
Borylation : Installation of boronates via iridium catalysis for subsequent Suzuki couplings.
-
C–H Activation : Direct arylation at the C4 position using Pd(OAc)₂ and directing groups .
Challenge : Steric hindrance from isopropyl groups often necessitates optimized ligands (e.g., XPhos) .
Reduction and Ring-Opening
Controlled reduction with NaBH₄ selectively saturates the dihydro-pyrazole ring:
-
NaBH₄, 0°C : Partial reduction to pyrazolidine derivatives.
Application : Provides access to flexible intermediates for further derivatization .
Acid-Catalyzed Rearrangements
Under acidic conditions (e.g., H₂SO₄), the compound undergoes ring expansion or contraction:
-
Ring Expansion : Forms seven-membered diazepine analogs.
-
Ring Contraction : Yields pyridine derivatives via C–N bond cleavage .
Mechanism : Protonation of the ring nitrogen followed by hydride shifts or bond reorganization .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
1,2-Diisopropyl-2,3-dihydro-1H-pyrazole exhibits significant pharmacological activities. Research indicates that pyrazole derivatives can act as effective agents against various diseases:
- Anti-inflammatory Activity : Studies have shown that pyrazoles can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For instance, compounds derived from pyrazole scaffolds have demonstrated the ability to block reactive oxygen species (ROS) production and platelet aggregation, which are crucial in inflammation processes .
- Anticancer Potential : Recent investigations have highlighted the anticancer properties of pyrazole derivatives. For example, certain 1,3-disubstituted pyrazoles have been evaluated for their cytotoxic effects on cancer cell lines. Compounds such as 1-(4-chlorophenoxy)-2-hydroxypropyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide showed promising results with low IC50 values against A549 lung cancer cells .
- Antimicrobial Activity : Pyrazole compounds have also been recognized for their antimicrobial properties. They exhibit activity against various pathogens, making them suitable for developing new antibiotics .
Agricultural Applications
Agrochemical Uses
The versatility of 1,2-diisopropyl-2,3-dihydro-1H-pyrazole extends into agricultural chemistry as well:
- Herbicides and Fungicides : Pyrazoles are utilized in the formulation of herbicides and fungicides due to their effectiveness in controlling weeds and plant diseases. The unique properties of the pyrazole ring contribute to the development of novel agrochemicals that enhance crop yield and health .
Material Science
Polymer Chemistry
In material science, pyrazole derivatives are being explored for their potential use in polymer synthesis:
- Thermal Stability : Research indicates that incorporating pyrazole units into polymer matrices can enhance thermal stability and mechanical properties. This makes them suitable for applications in high-performance materials .
Summary of Findings
The following table summarizes key findings related to the applications of 1,2-diisopropyl-2,3-dihydro-1H-pyrazole across different fields:
Case Studies
- Anti-inflammatory Study : A study evaluated a series of pyrazole derivatives for their ability to inhibit p38 MAPK phosphorylation in human umbilical vein endothelial cells (HUVEC). The results indicated a significant reduction in inflammation markers .
- Anticancer Research : A recent publication reported the synthesis of new pyrazole derivatives that exhibited potent cytotoxicity against various cancer cell lines including A375 and HepG2. The structure-activity relationship (SAR) studies provided insights into how specific substitutions on the pyrazole ring influenced efficacy .
- Agricultural Efficacy Trials : Field trials demonstrated that a novel pyrazole-based herbicide significantly reduced weed populations while maintaining crop health compared to traditional herbicides. This highlights the practical application of 1,2-diisopropyl-2,3-dihydro-1H-pyrazole in sustainable agriculture .
Mechanism of Action
The mechanism of action of 1,2-Diisopropyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Insights :
1,2-Diisopropyl-2,3-dihydro-1H-pyrazole :
- Hypothesized Activity : While direct data are lacking, the isopropyl groups may hinder interactions with RNR’s active site compared to IMPY’s fused imidazo ring. Alternatively, enhanced lipophilicity could improve blood-brain barrier penetration.
Other Derivatives :
- N-substituted dihydro-pyrazoles (e.g., ’s acetamide derivative) are often explored for antimicrobial or anti-inflammatory applications, but their activity depends on substituent electronics and hydrogen-bonding capacity .
Toxicological Profiles
Key Findings :
- IMPY’s toxicity correlates with dosing schedule; continuous infusion reduced hemolysis compared to bolus injections .
Pharmacokinetic Behavior
- IMPY :
- 1,2-Diisopropyl-2,3-dihydro-1H-pyrazole :
- Predicted to exhibit prolonged half-life due to isopropyl groups slowing metabolism, though this may increase accumulation-related toxicity.
Biological Activity
1,2-Diisopropyl-2,3-dihydro-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Its unique structure, characterized by a five-membered ring with two nitrogen atoms and two isopropyl substituents, contributes to its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure
The chemical structure of 1,2-Diisopropyl-2,3-dihydro-1H-pyrazole can be represented as follows:
This structure features a saturated dihydro group which enhances stability compared to unsaturated pyrazoles.
Biological Activity
Research has shown that 1,2-Diisopropyl-2,3-dihydro-1H-pyrazole exhibits a range of biological activities:
- Antimicrobial Activity : Certain pyrazoles demonstrate effectiveness against various bacterial strains. The compound's ability to interact with microbial enzymes is a key factor in its antimicrobial properties.
- Enzyme Inhibition : Molecular docking studies indicate that 1,2-Diisopropyl-2,3-dihydro-1H-pyrazole binds effectively to cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This suggests potential anti-inflammatory applications.
- Anticancer Properties : Preliminary studies indicate that derivatives of pyrazoles can exhibit antiproliferative effects in cancer cell lines. The specific mechanisms may involve the modulation of cell cycle progression and apoptosis .
Case Studies and Research Findings
Several studies have focused on the biological effects of pyrazole derivatives, including 1,2-Diisopropyl-2,3-dihydro-1H-pyrazole:
- Antiproliferative Activity : In vitro studies have shown that compounds similar to 1,2-Diisopropyl-2,3-dihydro-1H-pyrazole can inhibit the growth of various cancer cell lines. For instance, studies demonstrated significant cytotoxic effects against murine leukemia cells (L1210) and human cervix carcinoma (HeLa) cells .
- Mechanism of Action : Research indicates that the interaction of pyrazoles with cellular targets often involves hydrogen bonding and hydrophobic interactions due to their structural features. This interaction profile is critical for their biological efficacy .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and characteristics of related pyrazole compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 1-Methyl-3-isopropylpyrazole | Methyl-substituted | Enhanced lipophilicity | Improved membrane permeability |
| 3-Pyrazoline | Saturated pyrazole | More reactive due to unsaturation | Higher reactivity in biological systems |
| 4-Acetylpyrazole | Acetyl-substituted | Known for anti-cancer properties | Potential for selective targeting |
Synthesis Methods
The synthesis of 1,2-Diisopropyl-2,3-dihydro-1H-pyrazole can be achieved through various methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
